

overcoming poor reactivity of 7-Chloro-2-mercaptobenzoxazole in coupling reactions

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Compound of Interest

Compound Name: 7-Chloro-2-mercaptobenzoxazole

Cat. No.: B1308705

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Technical Support Center: 7-Chloro-2-mercaptobenzoxazole

Welcome to the technical support center for **7-Chloro-2-mercaptobenzoxazole**. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this reagent in coupling reactions, particularly addressing its characteristically low reactivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My S-arylation / S-alkylation reaction with **7-Chloro-2-mercaptobenzoxazole** is showing low to no conversion. What are the primary causes and how can I fix it?

Answer:

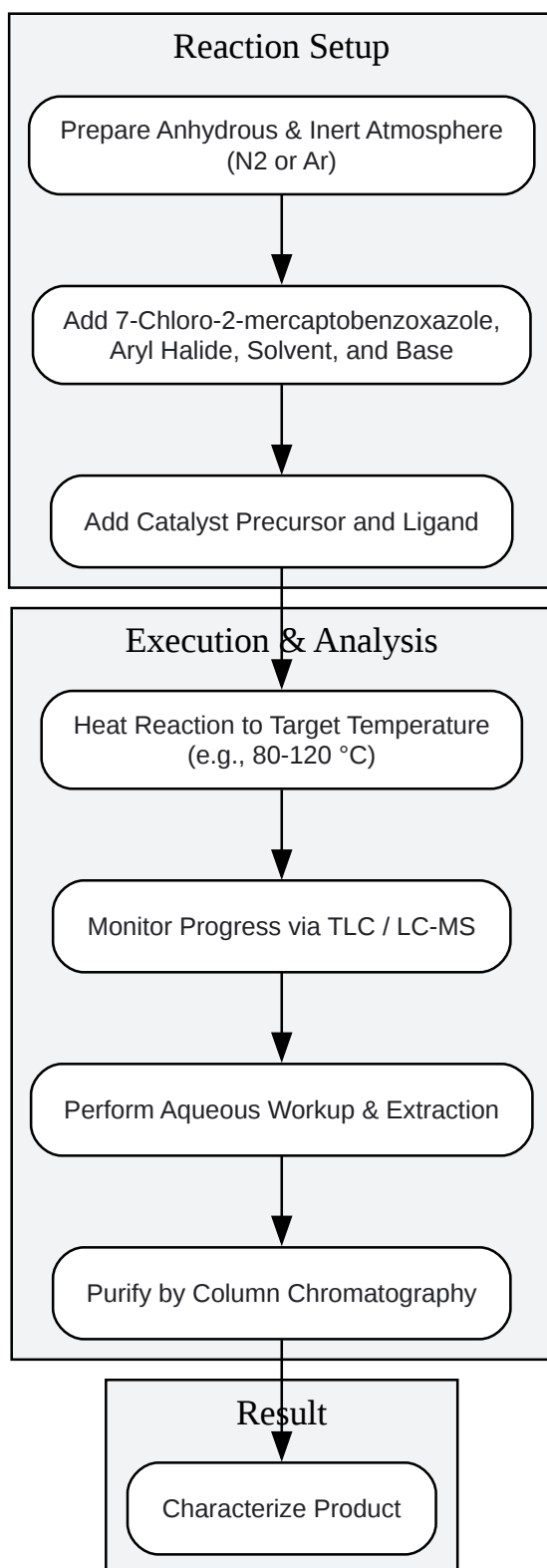
Low reactivity in this substrate is typically due to two main factors:

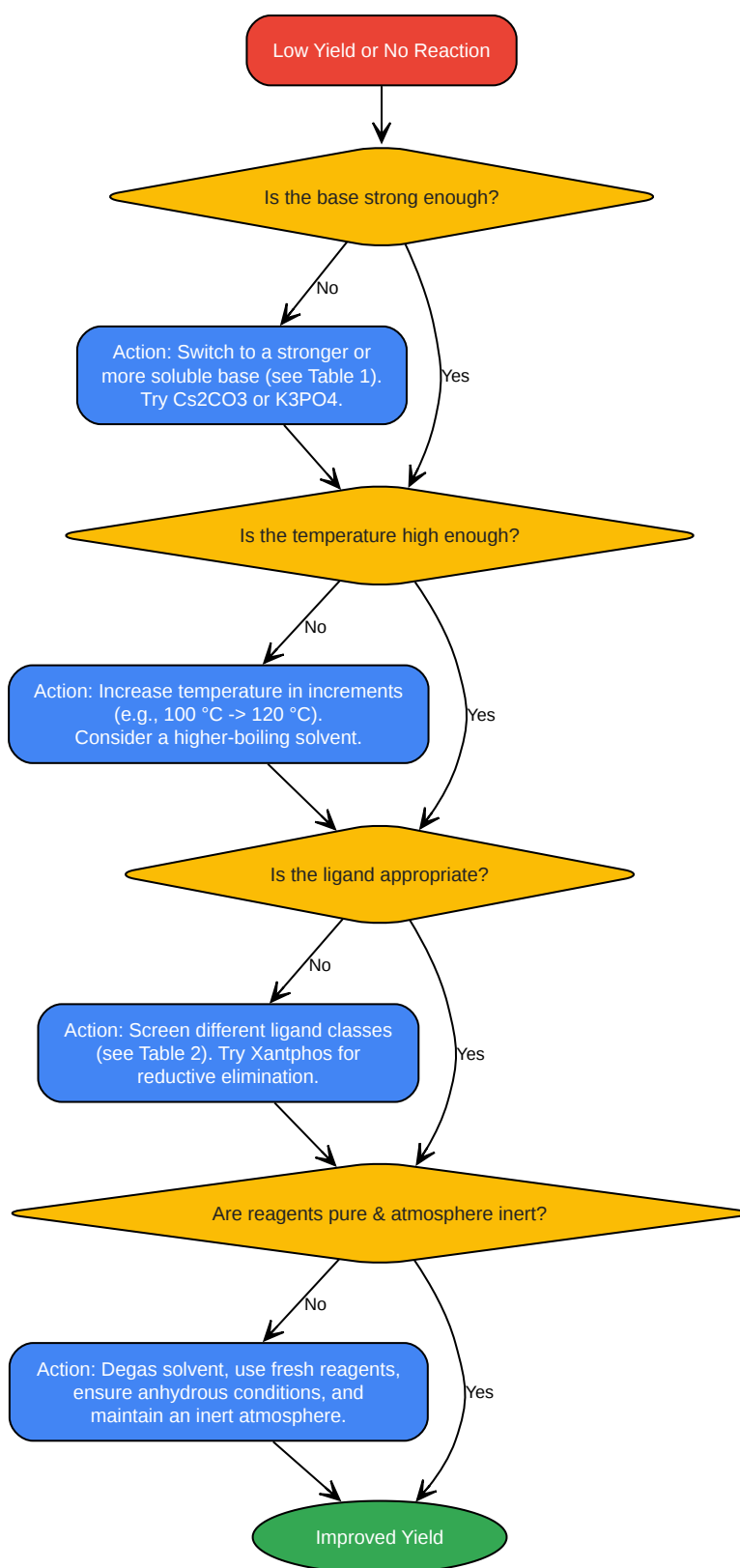
- **Reduced Nucleophilicity:** The electron-withdrawing nature of both the chloro-substituent and the benzoxazole ring system decreases the electron density on the sulfur atom. This makes it a weaker nucleophile compared to simpler thiols.
- **Thione-Thiol Tautomerism:** In solution, the compound exists in equilibrium between the thiol and the more stable thione form (7-chloro-3H-1,3-benzoxazole-2-thione). The thione

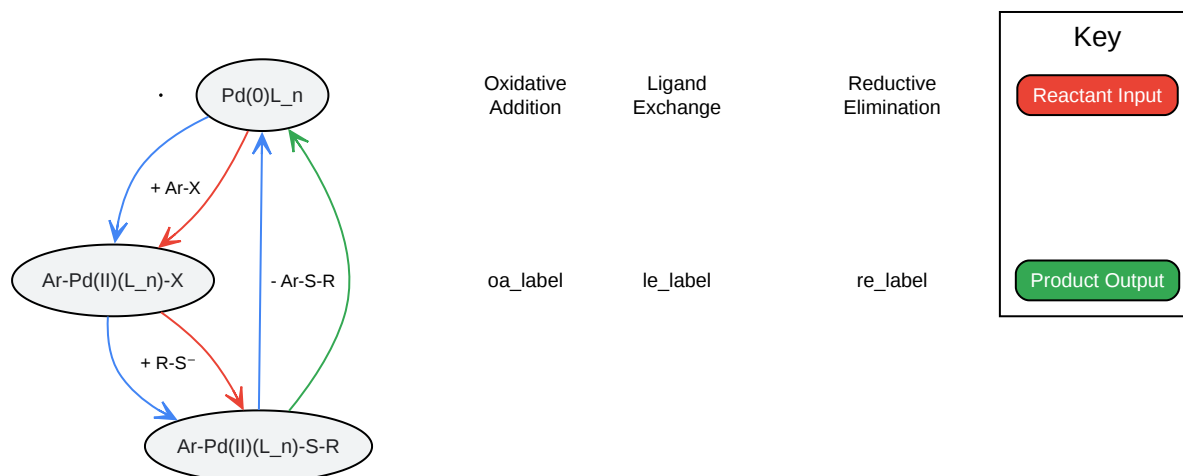
tautomer is not nucleophilic at the sulfur atom. Deprotonation by a suitable base is required to generate the thiolate anion, which is the active nucleophile.

To overcome these issues, a systematic optimization of your reaction conditions is necessary.

Workflow for Optimizing a C-S Cross-Coupling Reaction







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